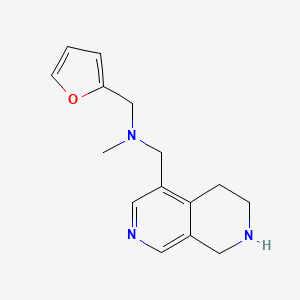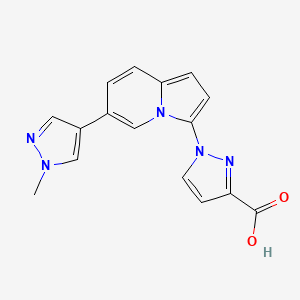![molecular formula C12H20N2O2 B8109605 (4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8109605.png)
(4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a pyrano[3,2-c]pyridine core, which is a fused bicyclic system, and a cyclopropyl group, adding to its chemical diversity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrano[3,2-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions to form the bicyclic core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. Its derivatives may serve as potential leads in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The cyclopropyl group can enhance binding affinity and selectivity by providing additional hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide: shares similarities with other bicyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of the pyrano[3,2-c]pyridine core with the cyclopropyl group. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(4R,4aS,8aR)-N-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-8-1-2-8)9-4-6-16-11-3-5-13-7-10(9)11/h8-11,13H,1-7H2,(H,14,15)/t9-,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJAQZNOPDFQNI-GMTAPVOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCOC3C2CNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC[C@H]2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One](/img/structure/B8109524.png)
![5-[2-(methylamino)-2-oxoethyl]-6,6-dioxo-4H-imidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid](/img/structure/B8109543.png)
![cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8109549.png)

![1-((1H-Pyrrol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine](/img/structure/B8109559.png)
![Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8109566.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B8109571.png)
![7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109579.png)
![2-(7-(Aminomethyl)-4,5-dihydropyrano[3,4-c]pyrazol-2(7H)-yl)-N,N-dimethylacetamide](/img/structure/B8109591.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide](/img/structure/B8109604.png)

![(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B8109618.png)
![3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B8109626.png)
![Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8109630.png)
